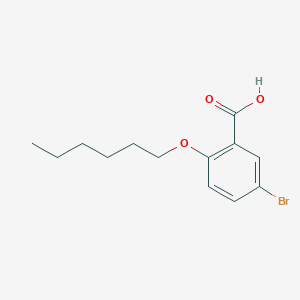![molecular formula C6H14Cl2N2 B1337661 1,4-二氮杂双环[3.2.1]辛烷二盐酸盐 CAS No. 5492-61-5](/img/structure/B1337661.png)
1,4-二氮杂双环[3.2.1]辛烷二盐酸盐
描述
1,4-Diazabicyclo[3.2.1]octane dihydrochloride is an organic compound with the empirical formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol . It is a bicyclic structure containing two nitrogen atoms, making it a highly nucleophilic tertiary amine. This compound is commonly used in organic synthesis and as a catalyst in various chemical reactions.
科学研究应用
1,4-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of scientific research applications:
Biology: It serves as a reagent in biochemical assays and studies involving nucleophilic catalysis.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a building block for drug development.
作用机制
Target of Action
The primary targets of 1,4-Diazabicyclo[32This compound is a unique chemical used in early discovery research .
Mode of Action
The specific mode of action of 1,4-Diazabicyclo[32It has been used as a catalyst in certain organic reactions
Biochemical Pathways
The biochemical pathways affected by 1,4-Diazabicyclo[32It’s known to be involved in catalyzing organic reactions
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[32It’s known to have a role in catalyzing organic reactions
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[32It’s known that the compound is a solid at room temperature .
准备方法
1,4-Diazabicyclo[3.2.1]octane dihydrochloride can be synthesized through several methods. One common synthetic route involves the double intramolecular cyclization of N,N′-bis(2-chloroethyl)-N-N′-bis(2-cyanoethyl)ethylenediamine, leading to 1,4-bis(2-cyanoethyl)-1,4-diazoniabicyclo[2.2.2]octane dichloride, which undergoes decyanoethylation upon heating . Industrial production methods typically involve similar cyclization reactions under controlled conditions to ensure high yield and purity.
化学反应分析
1,4-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions due to its nucleophilic nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1,4-Diazabicyclo[3.2.1]octane dihydrochloride can be compared with similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, it is used in organic synthesis and as a catalyst.
Tropane: Another bicyclic compound with different functional groups and applications in medicinal chemistry.
The uniqueness of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride lies in its specific bicyclic structure and the presence of two nitrogen atoms, which confer high nucleophilicity and versatility in various chemical reactions.
属性
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5492-61-5 | |
| Record name | 1,4-diazabicyclo[3.2.1]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


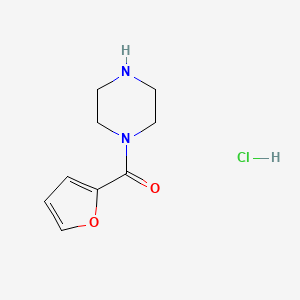


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)
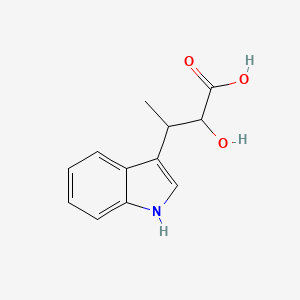



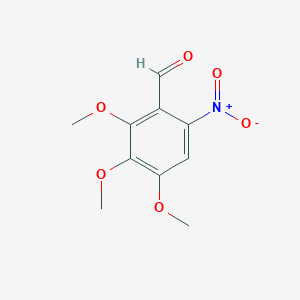
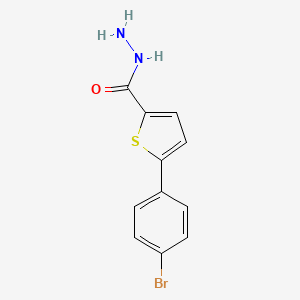
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)
